

BGP-15 diastolic function improvement validation

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Compound Focus: Bgp-15

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Efficacy in Different Disease Models

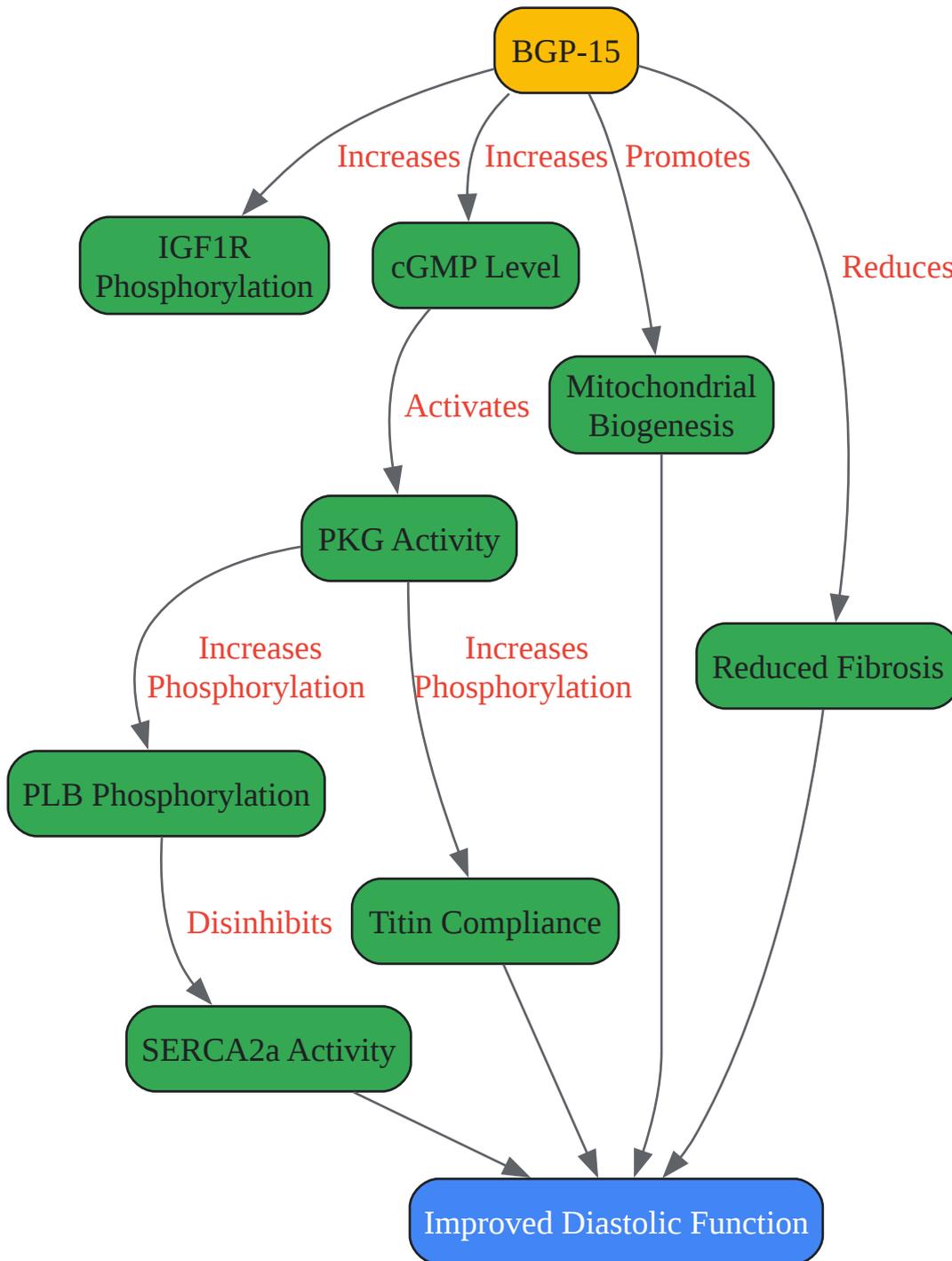
BGP-15 has been consistently shown to improve diastolic function in multiple animal models, independent of the primary disease trigger. The table below summarizes its effects in three distinct models.

Disease Model	Key Improvements in Diastolic Function	Observed Effects on Myocardial Structure/Proteins
Diabetic Cardiomyopathy (Goto-Kakizaki rats) [1] [2]	Restored e'/a' ratio , E/e' ratio , LAP ; Improved Tei-index (a global heart function index) [1].	Increased phosphorylation of Phospholamban (PLB) and VASP ; No significant change in glucose homeostasis [1].
Atherosclerotic Cardiomyopathy (rabbits) [3]	Improved diastolic performance after both acute and chronic treatment [3].	Reduced cardiomyocyte passive tension; Increased cGMP-PKG activity, N2BA/N2B titin isoform ratio, and N2B-titin phosphorylation ; Inhibition of PDE1 and decreased PDE5 expression [3].

Disease Model	Key Improvements in Diastolic Function	Observed Effects on Myocardial Structure/Proteins
Hypertension-Induced Heart Failure (SHR rats) [4]	Preserved systolic and diastolic cardiac function; Improved E/A and E/E' ratios [4].	Decreased interstitial fibrosis and cardiomyocyte hypertrophy; Enhanced mitochondrial biogenesis; Increased activity of Akt/Gsk3β pro-survival signaling [4].

Mechanisms of Action

The improvement in diastolic function by **BGP-15** is linked to several specific cellular mechanisms, which are visualized in the pathway diagram below.



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The diagram above shows two primary interconnected pathways:

- **The cGMP-PKG Pathway:** **BGP-15** increases **cGMP levels** and **PKG activity** [3]. Active PKG then phosphorylates key proteins:

- **Phospholamban (PLB)**: Phosphorylated PLB disinhibits the **SERCA2a** pump, improving calcium re-uptake into the sarcoplasmic reticulum and thus enabling faster myocardial relaxation [1] [5].
- **Titin**: PKG-mediated phosphorylation of this giant sarcomeric protein increases its compliance and reduces passive stiffness of cardiomyocytes, a major factor in diastolic dysfunction [3].
- **Additional Cardioprotective Effects:**
 - **Improved Mitochondrial Biogenesis**: **BGP-15** enhances the mitochondrial network, boosting energy production for cardiac cells [4].
 - **Reduced Fibrosis**: It decreases interstitial collagen deposition by modulating the TGFβ/Smad signaling pathway [4].
 - **IGF1R Phosphorylation**: **BGP-15** increases the phosphorylation of the Insulin-like Growth Factor 1 Receptor, a key pro-survival pathway in the heart [6].

Experimental Protocols

The key findings on **BGP-15** are supported by robust experimental methodologies. Here is a summary of common protocols used in the cited studies.

Experimental Area	Commonly Used Protocol
Animal Models	Goto-Kakizaki rats (type 2 diabetes model) [1]; Rabbits fed an atherogenic diet [3]; Spontaneously Hypertensive Rats (SHR) [4]; Transgenic mouse models of heart failure and atrial fibrillation [6].
Treatment Regimen	Oral administration via gavage or drinking water; Doses typically ranged from 15-25 mg/kg/day ; Treatment duration from 4 weeks to 18 weeks in chronic studies [6] [4].
Assessment of Cardiac Function	Echocardiography (non-invasive): Used to measure parameters like E/A ratio, E/e' ratio, and Tei-index to evaluate diastolic function and global performance [1] [4].

| **Molecular Analysis** | **Western Blot**: Used to determine protein expression and phosphorylation levels (e.g., PLB, VASP, components of cGMP-PKG and TGFβ/Smad pathways) [1] [4]. **Ex Vivo Studies**: Includes isolated aortic ring tests for vascular function and measurements of passive force in skinned cardiomyocytes [1] [3]. |

Conclusion and Drug Profile

In summary, **BGP-15** is a multi-target drug candidate that effectively improves diastolic function in diverse preclinical models. Its safety profile has been established in human Phase I and II clinical trials [1] [6]. Research indicates its effects are mediated through the **cGMP-PKG pathway** and other cardioprotective mechanisms, rather than solely through glucose control [1] [3]. This distinguishes it from conventional antidiabetic drugs and suggests broader applicability for treating diastolic heart failure.

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